4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide
Overview
Description
4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound with the molecular formula C7H4ClN3OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
Remember, when working with new compounds, always follow appropriate safety protocols and guidelines to ensure safe handling and disposal. The compound “4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide” should be stored in an inert atmosphere at 2-8°C . It’s also important to note that this compound is considered hazardous, with danger statements including H301-H311-H331 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Safety and Hazards
This compound is classified as dangerous with hazard statements H301-H311-H331 . It may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
Biochemical Analysis
Biochemical Properties
4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in nucleotide synthesis and metabolism . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the MAPK/ERK signaling pathway, leading to alterations in cell proliferation and apoptosis . Additionally, this compound can impact gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in cell cycle control and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and its affinity for certain tissues are important factors determining its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2-nitrothiophenes as starting compounds, which are then reduced to esters of the target acids . Additionally, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as Pd-catalyzed carbonylation, suggests potential for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Pd(dppf)Cl2: Used in carbonylation reactions.
Formic Acid: Utilized in the cyclization of thiophene-2-carboxamides.
Phosphorus Trichloride: Employed in the reduction of nitrothiophenes.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-d]pyrimidines and their derivatives, which exhibit diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also contain a fused ring system with sulfur and nitrogen atoms and are used in similar research applications.
Uniqueness
4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxamide group contribute to its reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3OS/c8-6-5-3(10-2-11-6)1-4(13-5)7(9)12/h1-2H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHXFHLQVJRWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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